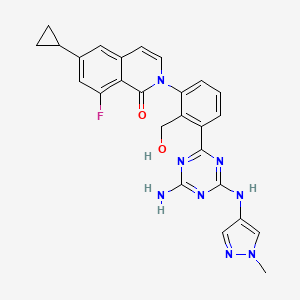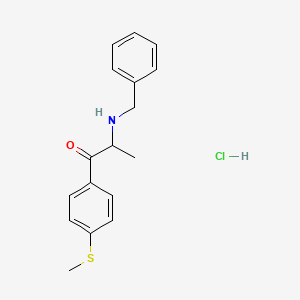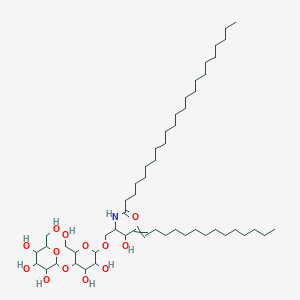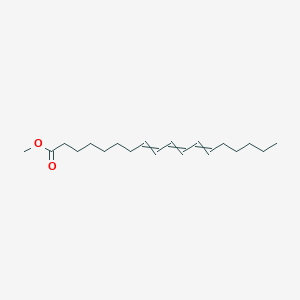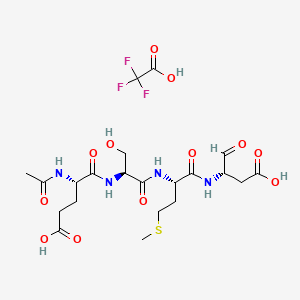
Ac-ESMD-CHO (trifluoroacetate salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-ESMD-CHO (trifluoroacetate salt) involves the solid-phase peptide synthesis (SPPS) method. This method typically uses a resin-bound peptide chain, which is elongated step-by-step by the sequential addition of protected amino acids. The final product is cleaved from the resin using trifluoroacetic acid, which also removes the protecting groups .
Industrial Production Methods
In industrial settings, the production of Ac-ESMD-CHO (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-ESMD-CHO (trifluoroacetate salt) primarily undergoes proteolytic cleavage reactions. It inhibits the cleavage of the 32 kDa caspase-3 precursor peptide at the Glu-Ser-Met-Asp site, thereby blocking the formation of the p17 caspase-3 active subunit .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving Ac-ESMD-CHO (trifluoroacetate salt) include trifluoroacetic acid, protected amino acids, and various solvents such as dichloromethane and dimethyl sulfoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and activity of the compound .
Major Products Formed
The major product formed from the reaction involving Ac-ESMD-CHO (trifluoroacetate salt) is the inhibition of the active subunit of caspase-3, which plays a crucial role in apoptosis .
Applications De Recherche Scientifique
Ac-ESMD-CHO (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: It is used in the study of proteolytic enzymes and their inhibitors.
Biology: It helps in understanding the mechanisms of apoptosis and the role of caspase-3 in cell death.
Medicine: It is used in research related to cancer, neurodegenerative diseases, and other conditions where apoptosis plays a key role.
Industry: It is utilized in the development of therapeutic agents targeting apoptotic pathways
Mécanisme D'action
Ac-ESMD-CHO (trifluoroacetate salt) exerts its effects by inhibiting the proteolytic cleavage of the caspase-3 precursor peptide at the Glu-Ser-Met-Asp site. This inhibition prevents the formation of the active p17 subunit of caspase-3, thereby blocking the apoptotic pathway. The molecular targets involved include the caspase-3 enzyme and its precursor peptide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-DEVD-CHO: Another caspase-3 inhibitor with a similar mechanism of action.
Z-VAD-FMK: A broad-spectrum caspase inhibitor that targets multiple caspases.
Uniqueness
Ac-ESMD-CHO (trifluoroacetate salt) is unique in its specific inhibition of the caspase-3 maturation process. Its ability to block the formation of the active p17 subunit makes it a valuable tool in apoptosis research, distinguishing it from other caspase inhibitors that may have broader or less specific targets .
Propriétés
Formule moléculaire |
C21H31F3N4O12S |
|---|---|
Poids moléculaire |
620.6 g/mol |
Nom IUPAC |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H30N4O10S.C2HF3O2/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30;3-2(4,5)1(6)7/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30);(H,6,7)/t11-,12-,13-,14-;/m0./s1 |
Clé InChI |
HZZVIJGPNMVREQ-ZMNOQRQPSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C=O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate](/img/structure/B10796876.png)
![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B10796888.png)
![1-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-[4-[7-[3-(4-ethylpiperazin-1-yl)propoxy]-6-methoxyquinolin-4-yl]oxy-3,5-difluorophenyl]urea](/img/structure/B10796889.png)
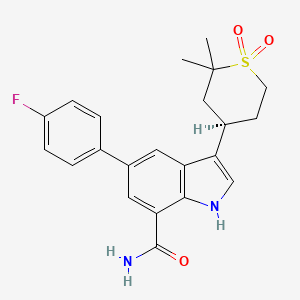
![4-[8-[(2-cyclopropyl-5-ethoxy-4-methylphenyl)methyl]-2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]benzoic acid](/img/structure/B10796911.png)
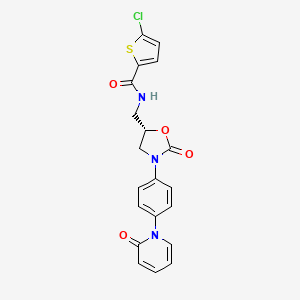

![4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid](/img/structure/B10796923.png)

![(R)-3-[2,4-dioxo-1-(1,4,6-trimethyl-1H-indol-3-ylmethyl)-1,4-dihydro-2H-pyrido[3,2-d]pyrimidin-3-yl]-pentanoic acid](/img/structure/B10796930.png)
